molecular formula C9H11N3O5S B14830514 N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide

Cat. No.: B14830514
M. Wt: 273.27 g/mol
InChI Key: SQPLCQKXZKAICT-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

IUPAC Name

N-(4-cyclopropyloxy-2-nitropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11N3O5S/c1-18(15,16)11-8-7(17-6-2-3-6)4-5-10-9(8)12(13)14/h4-6,11H,2-3H2,1H3

InChI Key

SQPLCQKXZKAICT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CN=C1[N+](=O)[O-])OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide involves several steps. One common method includes the reaction of pyridine derivatives with nitro compounds and sulfonamide reagents under specific conditions. For instance, the reaction of pyridine with N2O5 in an organic solvent produces the N-nitropyridinium ion, which can then be reacted with SO2/HSO3- in water to obtain 3-nitropyridine . This intermediate can be further reacted with cyclopropyl alcohol and methanesulfonamide under controlled conditions to yield the final product.

Chemical Reactions Analysis

N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

N-(4-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide is unique due to its combination of functional groups. Similar compounds include:

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